molecular formula C17H25BrN2O2 B12438147 1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine CAS No. 887586-95-0

1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine

Cat. No.: B12438147
CAS No.: 887586-95-0
M. Wt: 369.3 g/mol
InChI Key: QGHUWIPYGXNQNN-UHFFFAOYSA-N
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Description

1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine is a chemical compound with a complex structure that includes a piperidine ring, a brominated phenyl group, and a Boc (tert-butoxycarbonyl) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the 2-bromo-phenylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The brominated phenyl group can participate in halogen bonding, while the piperidine ring can interact with various receptors or enzymes. The Boc group serves as a protecting group, allowing selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-phenylamino-piperidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    1-Boc-3-(4-bromo-phenylamino)-methyl-piperidine: Similar structure but with the bromine atom in a different position, affecting its reactivity and interactions.

Properties

CAS No.

887586-95-0

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 3-[(2-bromoanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-7-13(12-20)11-19-15-9-5-4-8-14(15)18/h4-5,8-9,13,19H,6-7,10-12H2,1-3H3

InChI Key

QGHUWIPYGXNQNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=CC=C2Br

Origin of Product

United States

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